
4-(1,3,4-oxadiazol-2-yl)benzoic Acid
Overview
Description
4-(1,3,4-Oxadiazol-2-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a 1,3,4-oxadiazole ring. This scaffold is synthesized through cyclization reactions, typically starting from benzohydrazide derivatives. For example, methyl 4-(chlorocarbonyl)benzoate reacts with hydrazides to form intermediates, which undergo POCl3-mediated cyclization and subsequent hydrolysis to yield the final benzoic acid derivative . The compound’s structural rigidity and hydrogen-bonding capacity (via the carboxylic acid group) make it a versatile pharmacophore in drug discovery, particularly in targeting enzymes like CYP51 (sterol 14α-demethylase) in antifungal therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with phosphorus oxychloride to form the oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and environmental compliance .
Chemical Reactions Analysis
Amination
Post-synthesis amination introduces amino groups at the 2-position of the oxadiazole ring. The reaction tolerates diverse functional groups and proceeds under mild conditions (40°C), with copper(II) acetate enhancing efficiency .
Table 2: Reagents and Conditions for Amination
Component | Role |
---|---|
Lithium tert-butoxide | Base |
Triphenylphosphine | Reducing agent |
Copper(II) acetate | Catalyst |
1,4-Dioxane | Solvent |
Mechanistic Insights
-
Radical Pathway Exclusion : Reactions proceed via non-radical mechanisms, as evidenced by minimal yield changes in the presence of radical scavengers like TEMPO .
-
Catalyst Dependency : Both CuCl and TBHP are critical for activating tertiary amines and facilitating cyclization .
Industrial and Environmental Considerations
-
Scalability : Continuous flow reactors improve yield and purity in large-scale production.
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Solvent Optimization : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction kinetics while adhering to environmental regulations .
These methodologies underscore the compound’s versatility in synthetic chemistry, enabling efficient access to bioactive 1,3,4-oxadiazole derivatives. Future research may expand its functionalization scope and explore catalytic asymmetric variants.
Scientific Research Applications
Chemistry
4-(1,3,4-Oxadiazol-2-yl)benzoic acid serves as a crucial building block for synthesizing more complex molecules. Its versatility allows it to undergo various chemical reactions, making it valuable in organic synthesis.
Biology
The compound exhibits a broad spectrum of biological activities:
- Antibacterial Activity : It has shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
- Antifungal and Antiviral Properties : Research indicates efficacy against fungal infections and certain viral pathogens, although detailed mechanisms are less characterized compared to its antibacterial effects .
Medicine
This compound is being explored for its potential as an anticancer agent. Studies suggest that compounds with an oxadiazole scaffold can induce apoptosis in cancer cells through various pathways, including enzyme inhibition and modulation of gene expression . Additionally, it shows promise in anti-inflammatory and analgesic applications .
Industry
In the agrochemical sector, this compound is utilized in developing new pesticides and herbicides due to its biological activity against pests . Furthermore, it serves as a precursor for various pharmaceuticals.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial effects of this compound against clinical isolates of drug-resistant bacteria. The results indicated potent activity against MRSA and VRE with MIC values comparable to established antibiotics .
Case Study 2: Anticancer Potential
Research on the anticancer properties demonstrated that this compound could inhibit tumor growth in vitro by inducing apoptosis through caspase activation pathways. The study highlighted its potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of 4-(1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes and proteins involved in disease pathways, such as kinases and proteases.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
4-(5-Aryl-1,3,4-oxadiazol-2-yl)benzoic Acid Derivatives
- Example: 4-(5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid (CID 17511959) Structural Difference: A 3-methylphenyl group replaces the phenyl ring on the oxadiazole. This derivative showed moderate antifungal activity in CYP51 inhibition studies .
- Example : 4-(5-(4-(Perfluoroethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
Heterocyclic Substituents
- Example : (E)-4-(4-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)styryl)benzoic acid
- Structural Difference : A thiophene ring replaces the phenyl group, and a styryl linker is added.
- Impact : The thiophene enhances π-π stacking interactions, while the styryl group increases planarity, improving binding to hydrophobic enzyme pockets. Biological data suggest enhanced antiproliferative activity .
Functional Group Modifications
Carboxylic Acid Replacements
- N-(1,3,4-Oxadiazol-2-yl)Benzamides Structural Difference: The carboxylic acid is replaced with a benzamide group. Impact: Reduced acidity (pKa ~5–6 vs. ~2–3 for benzoic acid) improves blood-brain barrier penetration. These compounds exhibited potent antibacterial activity against Neisseria gonorrhoeae (MIC: 0.25–2 µg/mL) .
- 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids Structural Difference: A thioalkanoic acid chain replaces the benzoic acid. Impact: The sulfur atom increases electron density, enhancing metal-binding capacity. These derivatives showed nanomolar inhibitory activity against Rho/Myocardin-related transcription factors .
Hybrid Scaffolds
- Benzoxazole-Oxadiazole Hybrids Example: 4-(5-(2-Substituted-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-yl)phenol Structural Difference: A benzoxazole ring replaces the benzoic acid. Impact: The phenolic -OH group introduces antioxidant properties. These hybrids demonstrated broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) .
Key Research Findings
- Antifungal Activity : 4-(1,3,4-Oxadiazol-2-yl)benzoic acid derivatives with electron-withdrawing groups (e.g., perfluoroethoxy) show superior CYP51 inhibition compared to methyl-substituted analogs .
- Antibacterial Specificity : N-(1,3,4-Oxadiazol-2-yl)benzamides target bacterial cell wall synthesis enzymes, while benzoic acid derivatives inhibit fungal ergosterol biosynthesis .
- Structural Insights : Thiophene and styryl modifications enhance planar stacking in hydrophobic pockets, critical for antiproliferative activity .
Biological Activity
4-(1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by various studies and data tables that highlight its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound features a benzoic acid moiety connected to a 1,3,4-oxadiazole ring. The oxadiazole ring is characterized by two nitrogen atoms and one oxygen atom within a five-membered structure, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : The compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
- Anticancer Effects : Research indicates that compounds with an oxadiazole scaffold can induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes and modulation of gene expression .
- Antifungal and Antiviral Properties : The compound has also demonstrated efficacy against fungal infections and certain viral pathogens, although detailed mechanisms in these contexts are less well-characterized compared to its antibacterial and anticancer activities .
Table 1: Biological Activities of this compound
Activity Type | Target Organisms/Cells | MIC (µg/mL) | Reference |
---|---|---|---|
Antibacterial | MRSA | 0.25 | |
VRE | 0.25 | ||
N. gonorrhoeae | 0.125 | ||
Anticancer | Various cancer cell lines | - | |
Antifungal | Candida species | - |
Case Studies
Recent studies have highlighted the potential of this compound in treating infections caused by resistant bacterial strains. For instance:
- A study reported the synthesis of new derivatives based on this compound that exhibited enhanced antibacterial activity against clinical isolates of drug-resistant bacteria . These compounds were evaluated for their cytotoxicity against mammalian cells and showed favorable safety profiles.
- Another investigation focused on the anticancer properties of oxadiazole derivatives, demonstrating their ability to inhibit tumor growth in vitro and in vivo models through apoptosis induction .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(1,3,4-oxadiazol-2-yl)benzoic acid and its derivatives?
The synthesis typically involves three key steps:
Acylation : Reacting hydrazides with methyl 4-(chlorocarbonyl)benzoate to form intermediates.
Cyclization : Using POCl₃ to cyclize intermediates into the 1,3,4-oxadiazole ring.
Hydrolysis : Converting the ester group to a carboxylic acid using LiOH in aqueous conditions .
Variants include substituting the oxadiazole ring with groups like furan-2-yl or methylphenyl to modulate reactivity .
Q. How is this compound characterized structurally?
Key methods include:
- IR spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, NH stretches) .
- Elemental analysis : For validating molecular composition (e.g., C, H, N percentages) .
- X-ray crystallography : Resolves bond angles and confirms regiochemistry of the oxadiazole ring .
- NMR and mass spectrometry : For detailed molecular structure elucidation .
Q. What are the primary research applications of this compound?
The benzoic acid-oxadiazole hybrid is explored for:
- Antimicrobial agents : Derivatives show activity against bacterial/fungal strains via targeting cell wall synthesis .
- Anticancer scaffolds : Modifications like sulfamoyl or methylphenyl groups enhance cytotoxicity by interfering with kinase pathways .
- Enzyme inhibitors : The oxadiazole ring mimics peptide bonds, making it a candidate for sterol 14α-demethylase or protease inhibition .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
- Catalysis : Lewis acids like ZnCl₂ accelerate oxadiazole ring formation .
- Ultrasonic irradiation : Reduces reaction time and improves purity in green synthesis approaches .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Substituent effects : For example, methyl groups at the 5-position of oxadiazole enhance antimicrobial activity, while bulkier groups reduce solubility and efficacy .
- Assay standardization : Discrepancies in MIC (minimum inhibitory concentration) values may arise from variations in bacterial strains or incubation conditions .
- Dose-response profiling : IC₅₀ values should be validated across multiple cell lines to confirm selectivity .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Predicts binding affinities to targets like CYP51 (sterol demethylase) using software such as AutoDock .
- DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends in substituent-modified derivatives .
Q. How does crystallographic data inform the design of novel derivatives?
X-ray structures reveal:
- Planarity of the oxadiazole ring : Critical for π-π stacking interactions in enzyme binding pockets .
- Hydrogen-bonding motifs : The carboxylic acid group forms stable interactions with catalytic residues, guiding the design of bioisosteres like tetrazoles .
Q. What strategies address solubility limitations in biological assays?
- Prodrug approaches : Convert the carboxylic acid to esters (e.g., methyl or ethyl esters) for improved membrane permeability .
- Salt formation : Sodium or potassium salts enhance aqueous solubility for in vitro testing .
Q. Methodological Recommendations
- Synthetic reproducibility : Always confirm intermediate purity via TLC before proceeding to cyclization .
- Biological assays : Include positive controls (e.g., fluconazole for antifungal tests) to benchmark activity .
- Computational validation : Cross-verify docking results with mutagenesis studies to confirm binding hypotheses .
Properties
IUPAC Name |
4-(1,3,4-oxadiazol-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-11-10-5-14-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTWSORAYAOGDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427895 | |
Record name | 4-(1,3,4-oxadiazol-2-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59663-66-0 | |
Record name | 4-(1,3,4-oxadiazol-2-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3,4-oxadiazol-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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